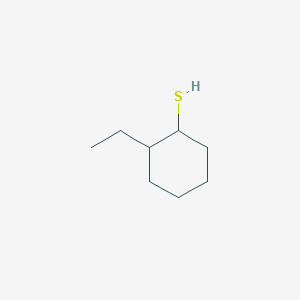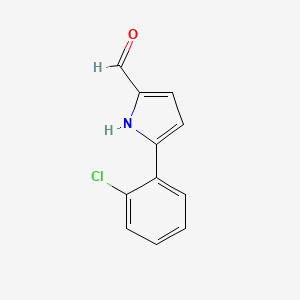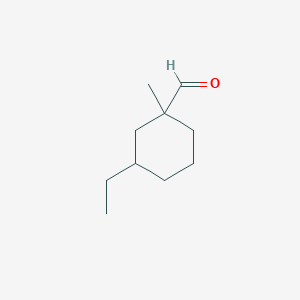![molecular formula C9H9NO3 B13312819 5-[Methyl(prop-2-YN-1-YL)amino]furan-2-carboxylic acid](/img/structure/B13312819.png)
5-[Methyl(prop-2-YN-1-YL)amino]furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[Methyl(prop-2-YN-1-YL)amino]furan-2-carboxylic acid is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted at the 2-position with a carboxylic acid group and an amino group attached to a methyl(prop-2-YN-1-YL) moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Methyl(prop-2-YN-1-YL)amino]furan-2-carboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions, such as the oxidation of a furan ring with a suitable oxidizing agent like potassium permanganate.
Attachment of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated furan derivative.
Addition of the Methyl(prop-2-YN-1-YL) Moiety: The final step involves the alkylation of the amino group with a methyl(prop-2-YN-1-YL) halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[Methyl(prop-2-YN-1-YL)amino]furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 5-[Methyl(prop-2-YN-1-YL)amino]furan-2-methanol.
Substitution: Various N-substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-[Methyl(prop-2-YN-1-YL)amino]furan-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[Methyl(prop-2-YN-1-YL)amino]furan-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
5-Aminofuran-2-carboxylic acid: Similar structure but lacks the methyl(prop-2-YN-1-YL) moiety.
5-Methylfuran-2-carboxylic acid: Similar structure but lacks the amino group.
5-[Prop-2-YN-1-YL)amino]furan-2-carboxylic acid: Similar structure but lacks the methyl group.
Uniqueness
5-[Methyl(prop-2-YN-1-YL)amino]furan-2-carboxylic acid is unique due to the presence of both the methyl(prop-2-YN-1-YL) moiety and the amino group attached to the furan ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
5-[methyl(prop-2-ynyl)amino]furan-2-carboxylic acid |
InChI |
InChI=1S/C9H9NO3/c1-3-6-10(2)8-5-4-7(13-8)9(11)12/h1,4-5H,6H2,2H3,(H,11,12) |
InChI Key |
ZUNVWNAMFBPGRN-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC#C)C1=CC=C(O1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


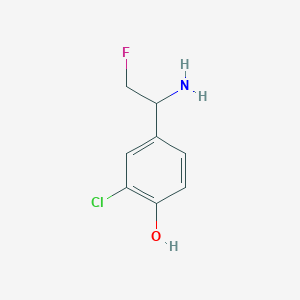
![3-[4-(Trifluoromethyl)benzoyl]azetidine](/img/structure/B13312744.png)
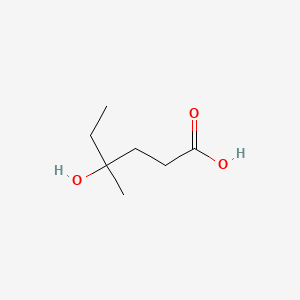
![2-{[(Tert-butoxy)carbonyl]amino}-4-methylidenehexanoic acid](/img/structure/B13312759.png)

![4-Chloro-2-(propan-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B13312783.png)
